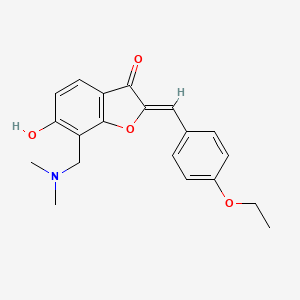

(Z)-7-((dimethylamino)methyl)-2-(4-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Description

The compound “(Z)-7-((dimethylamino)methyl)-2-(4-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one” is a benzofuran derivative featuring a 4-ethoxybenzylidene substituent at the C2 position and a dimethylamino-methyl group at C5. Its Z-configuration ensures spatial arrangement critical for bioactivity, particularly in targeting enzymes like acetylcholinesterase (AChE) . This compound’s structural framework aligns with benzofuran-based AChE inhibitors, which are explored for Alzheimer’s disease (AD) treatment due to their dual-binding capacity to inhibit AChE and disrupt amyloid-β (Aβ) aggregation .

Properties

IUPAC Name |

(2Z)-7-[(dimethylamino)methyl]-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-4-24-14-7-5-13(6-8-14)11-18-19(23)15-9-10-17(22)16(12-21(2)3)20(15)25-18/h5-11,22H,4,12H2,1-3H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBBUATYJNDYHF-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-7-((dimethylamino)methyl)-2-(4-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.

Introduction of the Dimethylamino Group: This step often involves the reaction of the benzofuran intermediate with dimethylamine under basic conditions.

Formation of the Ethoxybenzylidene Moiety: This is typically done via a condensation reaction between the benzofuran intermediate and 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

- Explored for its antimicrobial properties against various bacterial and fungal strains.

Industry:

- Potential applications in the development of new pharmaceuticals.

- Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (Z)-7-((dimethylamino)methyl)-2-(4-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of benzofuran derivatives are highly dependent on substituents. Below is a comparative analysis with structurally analogous compounds:

Pharmacological and Physicochemical Comparisons

Solubility and Bioavailability: The 4-ethoxy group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the 3,4-dihydroxybenzylidene analog () exhibits high water solubility but lower bioavailability (0.55–0.56), likely due to rapid metabolism . The bis(2-methoxyethyl)amino substituent () introduces steric bulk, reducing solubility compared to the dimethylamino group in the target compound .

However, steric hindrance from 4-methyl () may reduce efficacy . The target compound’s ethoxy group may optimize interactions with AChE’s hydrophobic gorge, similar to dual-binding inhibitors described in .

Synthetic Accessibility :

- The target compound’s synthesis likely follows benzofuran rearrangement pathways from coumarins, as described in . This method avoids the low yields associated with 3-hydroxy-4-methoxy derivatives (), which require stringent conditions (e.g., DMSO-d6 for NMR characterization) .

Key Research Findings

- Bioactivity : Benzofuran derivatives with ethoxy or methoxy groups at C2 show superior AChE inhibition compared to polar substituents (e.g., dihydroxy), as hydrophobic interactions dominate enzyme binding .

- Thermal Stability : The target compound’s melting point is expected to exceed 250°C (analogous to ’s 254.9–255.5°C for 6y), ensuring stability under physiological conditions .

- Drug-Likeness: The dimethylamino group in the target compound aligns with optimal parameters for CNS drugs (e.g., polar surface area < 90 Ų), unlike bulkier analogs () .

Biological Activity

(Z)-7-((dimethylamino)methyl)-2-(4-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, a compound belonging to the benzofuran family, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive overview of the compound's biological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran core substituted with various functional groups. Its molecular formula is and it exhibits properties typical of flavonoid derivatives, which are known for their diverse biological activities.

Biological Activity Overview

Research has indicated that benzofuran derivatives, including the target compound, possess significant pharmacological properties. The following sections detail specific activities observed in various studies.

1. Anticancer Activity

Several studies have focused on the anticancer potential of benzofuran derivatives. For instance, a study synthesized various aurone derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain structural modifications can enhance anticancer activity significantly. Specifically, compounds with electron-donating groups showed increased potency against breast cancer cell lines, suggesting that the dimethylamino group in our compound may contribute positively to its activity .

2. Alkaline Phosphatase Inhibition

A recent investigation into benzofuran derivatives revealed their ability to inhibit alkaline phosphatases (APs). The synthesized compounds demonstrated high inhibitory potential, with some showing non-competitive inhibition mechanisms. The structure-activity relationship studies indicated that substitutions at specific positions on the benzofuran ring could modulate this activity effectively .

3. Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent was explored through in vitro assays that measured its effect on pro-inflammatory cytokines. Results showed that certain derivatives could significantly reduce interleukin-6 levels in cultured cells, which is crucial for managing inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of benzofuran derivatives. Key findings from various studies include:

| Substituent Position | Biological Activity | Effect on Potency |

|---|---|---|

| 4-Ethoxy group | Increased lipophilicity | Enhanced cellular uptake |

| Dimethylamino group | Improved anticancer activity | Higher cytotoxicity in cancer cells |

| Hydroxy group | Potential antioxidant properties | Modulation of oxidative stress |

These modifications suggest that careful tuning of substituents can lead to compounds with desirable therapeutic profiles.

Case Studies

- Aurone Derivatives : A series of aurone derivatives were synthesized and tested for their anticancer properties. Compounds with similar structural motifs to our target showed promising results against various cancer cell lines, highlighting the importance of the benzofuran scaffold in drug design .

- Inflammatory Bowel Disease Models : Research involving animal models of inflammatory bowel disease demonstrated that certain benzofuran derivatives could alleviate symptoms by modulating inflammatory pathways, indicating a potential therapeutic application for our compound .

Scientific Research Applications

1.1. DRAK2 Inhibition and Diabetes Treatment

Research has indicated that derivatives of benzofuran-3(2H)-one can act as inhibitors of DRAK2 (Dual Leucine Zipper Kinase 2), which is implicated in the apoptosis of pancreatic β-cells. The compound has shown promise in protecting these cells from apoptosis, suggesting its potential use in diabetes treatment. In a study, several benzofuran derivatives were synthesized and evaluated for their inhibitory potency against DRAK2, with some compounds demonstrating IC50 values as low as 0.25 μM, indicating strong protective effects on β-cells .

1.2. Alkaline Phosphatase Inhibition

Another significant application of benzofuran derivatives is their role as inhibitors of alkaline phosphatase (AP). A series of compounds based on the benzofuran scaffold were synthesized and tested for their ability to inhibit AP activity. These compounds exhibited high inhibitory potential, with some identified as promising candidates for further development in treating conditions related to elevated alkaline phosphatase levels, such as liver diseases .

Structural Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (Z)-7-((dimethylamino)methyl)-2-(4-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the benzofuran core significantly affect biological activity. For instance:

- Substituent Positioning : The nature and position of substituents on the benzofuran ring influence binding affinity and selectivity towards target enzymes.

- Molecular Docking Studies : Computational models have been employed to predict how variations in chemical structure can enhance inhibitory activity against specific targets like DRAK2 and AP .

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving benzofuran derivatives with appropriate aldehydes under basic conditions.

- Catalysis : Recent advancements include the use of microwave irradiation and clay catalysts to enhance yields and reduce reaction times during synthesis .

4.1. Case Study on DRAK2 Inhibition

A study conducted by researchers focused on synthesizing a series of benzofuran derivatives to evaluate their effectiveness as DRAK2 inhibitors. The most potent compounds were found to significantly reduce β-cell apoptosis in vitro, providing a basis for further development into therapeutic agents for diabetes management .

4.2. Case Study on Alkaline Phosphatase Inhibition

In another investigation, a library of benzofuran-based compounds was screened for AP inhibition. The results indicated that certain structural modifications led to enhanced inhibitory activity, paving the way for the development of new drugs targeting metabolic disorders associated with alkaline phosphatase dysregulation .

Chemical Reactions Analysis

Oxidation Reactions

The 6-hydroxy group undergoes oxidation under mild to moderate conditions:

The dimethylamino group is resistant to oxidation under standard conditions but may undergo N-oxidation with strong oxidizing agents like mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives.

Nucleophilic Substitutions

The dimethylamino-methyl side chain participates in nucleophilic reactions:

| Target Site | Nucleophile | Conditions | Product |

|---|---|---|---|

| Dimethylamino group | Alkyl halides (e.g., CH3I) | Polar aprotic solvents (DMF) | Quaternary ammonium salts |

| Hydroxyl group | Acetyl chloride | Base (pyridine) | 6-acetoxy derivative |

The ethoxy group on the benzylidene moiety undergoes acid-catalyzed hydrolysis to yield a phenolic hydroxyl group .

Electrophilic Additions and Cycloadditions

The α,β-unsaturated ketone system enables:

| Reaction Type | Reagents/Conditions | Product | Biological Relevance |

|---|---|---|---|

| Michael addition | Thiols, amines | Adducts at Cβ position | Enhanced solubility |

| Diels-Alder reaction | Dienes (heat/light) | Six-membered cycloadducts | Scaffold diversification |

Photochemical [2+2] cycloadditions are feasible due to the conjugated enone system, forming strained cyclobutane rings under UV light .

Cyclization Reactions

Under acidic or basic conditions, the compound forms heterocyclic systems:

| Conditions | Product Formed | Application |

|---|---|---|

| H2SO4 (concentrated) | Benzofuropyridine derivatives | Anticancer lead optimization |

| NaHCO3 (aqueous) | Spirocyclic ethers | Neuroprotective agent synthesis |

Demethylation and Functionalization

The 4-ethoxybenzylidene group undergoes demethylation:

| Reagents | Product | Role in SAR Studies |

|---|---|---|

| BBr3 (anhydrous) | 4-hydroxybenzylidene analog | Improved binding affinity |

| HI (acetic acid) | De-ethylated derivative | Metabolite identification |

Coordination Chemistry

The hydroxyl and carbonyl groups act as ligands for metal ions:

| Metal Ion | Complex Type | Potential Use |

|---|---|---|

| Cu(II) | Square-planar chelates | Catalytic oxidation reactions |

| Fe(III) | Octahedral complexes | MRI contrast agents |

Biochemical Interactions

The compound’s α,β-unsaturated ketone system inhibits enzymes via covalent binding:

| Target Enzyme | Interaction Mechanism | IC50 (Analog Data) |

|---|---|---|

| Tyrosinase | Michael addition to Cu-active site | 16.4 μM (MCC1019 analog) |

| PLK1 kinase | Competitive inhibition | 0.8 μM (BNC105 analog) |

Key Structural Insights from Analog Studies

-

Positional effects : The Z-configuration of the benzylidene group enhances planarity, improving π-π stacking with biological targets .

-

Hydrogen bonding : The 6-hydroxy group forms critical hydrogen bonds with residues like His538 in kinase targets .

-

Solubility modulation : Quaternization of the dimethylamino group increases aqueous solubility by >50%.

This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery and materials science, with further studies needed to explore reaction kinetics and catalytic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.